2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be modified using different alkyl halides or acyl chlorides
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: It is explored for its potential use in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can intercalate with DNA, inhibiting the activity of DNA gyrase, which is crucial for bacterial replication . Additionally, the benzimidazole moiety can bind to various proteins, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-14(2)26-19-7-5-4-6-18(19)25-21(26)12-24-22(27)13-29-16-8-9-17-15(3)10-23(28)30-20(17)11-16/h4-11,14H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
PUZOQEWCKRJGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3C(C)C |
Origin of Product |
United States |
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